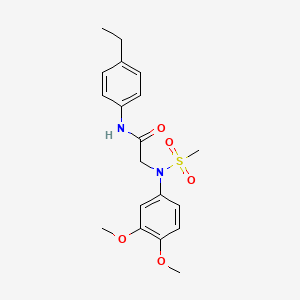
N~2~-(3-chlorophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3-chlorophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 49823, is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. This compound is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various signaling pathways in the body.
Aplicaciones Científicas De Investigación
CGP 49823 has been extensively used in scientific research to investigate the role of GSK-3β in various biological processes. GSK-3β is involved in the regulation of glycogen metabolism, insulin signaling, cell cycle progression, apoptosis, and neurogenesis. Inhibition of GSK-3β by CGP 49823 has been shown to modulate these processes and has potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders.
Mecanismo De Acción
CGP 49823 binds to the ATP-binding site of GSK-3β and inhibits its activity by preventing the phosphorylation of its substrates. This leads to the modulation of downstream signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are involved in the regulation of cell growth, survival, and differentiation. CGP 49823 has also been shown to modulate the activity of other enzymes, such as cyclin-dependent kinase 5 (CDK5), which is involved in neuronal development and plasticity.
Biochemical and Physiological Effects:
CGP 49823 has various biochemical and physiological effects, depending on the cell type and experimental conditions. Inhibition of GSK-3β by CGP 49823 has been shown to increase glycogen synthesis, enhance insulin sensitivity, and promote cell survival in pancreatic β-cells. CGP 49823 has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cells to chemotherapy. In neuronal cells, CGP 49823 has been shown to promote neurite outgrowth, enhance synaptic plasticity, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CGP 49823 has several advantages for lab experiments, including its high potency and selectivity for GSK-3β inhibition, its water-solubility, and its ability to cross the blood-brain barrier. However, CGP 49823 also has some limitations, such as its potential off-target effects on other kinases and enzymes, its short half-life in vivo, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of CGP 49823 in scientific research. One direction is to investigate the potential therapeutic applications of CGP 49823 in various diseases, such as diabetes, cancer, and neurological disorders. Another direction is to identify the downstream targets of GSK-3β inhibition by CGP 49823 and their roles in biological processes. Additionally, the development of more potent and selective GSK-3β inhibitors based on the structure of CGP 49823 could lead to the discovery of novel therapeutic agents.
Propiedades
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-9-4-3-8-14(15)18-16(20)11-19(24(2,21)22)13-7-5-6-12(17)10-13/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOBTRCYSNICEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-6,7-diyl)bis(oxy)]diacetate](/img/structure/B3539624.png)
![N-[({4-[(phenoxyacetyl)amino]phenyl}amino)carbonothioyl]propanamide](/img/structure/B3539630.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B3539633.png)
![N~1~-(3-fluorophenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3539652.png)

![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3539656.png)

![2-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3539677.png)
![methyl [5-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3539685.png)
![3-(4-fluorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3539692.png)
![4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-6-phenyl-2-pyrimidinamine](/img/structure/B3539694.png)
![N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3539711.png)
![methyl 2-({N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3539718.png)
![methyl (5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3539728.png)
